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Compound of Interest

Compound Name: Mal-PEG36-NHS ester

Cat. No.: B12427829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Maleimide-

Polyethylene Glycol (36 units)-N-Hydroxysuccinimide ester (Mal-PEG36-NHS ester). It details

its chemical properties, mechanism of action, and applications in protein modification, with a

focus on the development of antibody-drug conjugates (ADCs) and proteolysis-targeting

chimeras (PROTACs).

Introduction to Mal-PEG36-NHS Ester
Mal-PEG36-NHS ester is a versatile crosslinking reagent that facilitates the covalent

conjugation of two biomolecules, typically proteins, through amine and sulfhydryl residues.[1][2]

It comprises three key components:

Maleimide group: Reacts specifically with sulfhydryl (thiol) groups (-SH), commonly found in

cysteine residues, to form a stable thioether bond.[1]

N-Hydroxysuccinimide (NHS) ester: An amine-reactive group that efficiently couples with

primary amines (-NH2), such as those on lysine residues and the N-terminus of proteins,

forming a stable amide bond.[1][2]

Polyethylene Glycol (PEG)36 spacer: A long, hydrophilic chain of 36 PEG units that

enhances the solubility and biocompatibility of the resulting conjugate. This extended spacer

also minimizes steric hindrance between the conjugated molecules.
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The discrete length of the PEG chain (dPEG®) ensures uniformity in the final conjugate, which

is crucial for therapeutic applications.

Physicochemical Properties
A summary of the key physicochemical properties of Mal-PEG36-NHS ester is presented in the

table below.

Property Value Reference(s)

Molecular Weight ~1923.18 g/mol

Chemical Formula C₈₆H₁₅₉N₃O₄₃

Spacer Arm Length 118 atoms, ~134.8 Å

Solubility

Soluble in organic solvents

such as DMSO, DMF,

methylene chloride, and

acetonitrile. Can be diluted into

aqueous buffers.

Purity > 95%

Storage
-20°C, desiccated. The reagent

is moisture-sensitive.

Mechanism of Action: A Two-Step Conjugation
Process
The modification of a protein with Mal-PEG36-NHS ester to link it to another molecule, such as

a drug or another protein, is typically a two-step process. This sequential reaction allows for

controlled conjugation and minimizes the formation of unwanted homodimers.

First, the NHS ester of the linker reacts with the primary amines on the first protein (Protein 1).

Subsequently, the maleimide group of the now-conjugated linker reacts with the free sulfhydryl

group on the second molecule (Molecule 2).
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Experimental Protocols
Detailed methodologies for protein modification using Mal-PEG36-NHS ester are provided

below. These protocols are generalized and may require optimization based on the specific

proteins and molecules involved.

General Two-Step Amine-to-Sulfhydryl Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to

a molecule with a free sulfhydryl group (Molecule-SH).

Materials:

Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

Mal-PEG36-NHS ester

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Molecule-SH (e.g., a reduced antibody fragment, peptide, or small molecule drug)

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Desalting columns
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Procedure:

Step 1: Reaction of Mal-PEG36-NHS Ester with Protein-NH₂

Equilibrate the vial of Mal-PEG36-NHS ester to room temperature before opening to prevent

moisture condensation.

Immediately before use, dissolve the required amount of Mal-PEG36-NHS ester in DMSO or

DMF to a stock concentration of 10-20 mM.

Add a 10- to 50-fold molar excess of the dissolved Mal-PEG36-NHS ester to the Protein-

NH₂ solution. The final concentration of the organic solvent should be less than 10% to

maintain protein solubility.

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation

Buffer.

Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH

Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. The

molar ratio should be optimized for the desired final conjugate.

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol

can be added.

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable

purification method to remove unreacted components.

Characterization of the Conjugate
The successful conjugation and the purity of the final product can be assessed using various

analytical techniques.
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Analytical Technique Purpose

SDS-PAGE
To visualize the increase in molecular weight of

the protein after conjugation.

Size-Exclusion Chromatography (SEC-HPLC)

To determine the extent of aggregation and to

separate the conjugate from unreacted protein

and linker.

Reverse-Phase Chromatography (RP-HPLC)

To separate different species based on

hydrophobicity, which is useful for determining

the drug-to-antibody ratio (DAR).

Mass Spectrometry (MS)

To confirm the identity and mass of the final

conjugate and to accurately determine the

degree of labeling.

Quantitative Data on Protein Modification
The efficiency of protein modification can be influenced by several factors, including the molar

ratio of the linker to the protein, pH, temperature, and reaction time. While specific data for Mal-
PEG36-NHS ester is not readily available in a consolidated format, the following tables provide

representative data for similar PEG-based linkers in the context of ADC development.

Table 1: Effect of Linker-to-Antibody Molar Ratio on
Degree of Labeling (DOL)
This table illustrates the expected degree of labeling (DOL) for an antibody (IgG) at a

concentration of 1-10 mg/mL with a PEG-NHS ester linker.

Molar Excess of Linker
Expected DOL
(linkers/antibody)

Reference(s)

20-fold 4-6

Note: The optimal molar ratio should be determined empirically for each specific antibody and

linker combination.
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Table 2: Influence of pH on NHS Ester and Maleimide
Reactions

Functional Group Optimal pH Range
Competing
Reactions

Reference(s)

NHS Ester 7.2 - 8.5
Hydrolysis increases

with pH.

Maleimide 6.5 - 7.5

Reaction with amines

and hydrolysis at pH >

7.5.

Applications in Drug Development
The unique properties of Mal-PEG36-NHS ester make it a valuable tool in the development of

targeted therapeutics, particularly in the fields of oncology and immunology.

Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to

deliver a potent cytotoxic agent directly to cancer cells. Mal-PEG36-NHS ester can be used to

link the cytotoxic drug (payload) to the antibody. The long PEG spacer can improve the

pharmacokinetic properties of the ADC and potentially increase the drug-to-antibody ratio

(DAR) without causing aggregation.

Click to download full resolution via product page

The mechanism of action for an ADC targeting a cancer cell, for example one overexpressing

the HER2 receptor, is a multi-step process involving binding, internalization, and payload

release.

Click to download full resolution via product page
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Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's own protein degradation

machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the

target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.

Mal-PEG36-NHS ester can serve as a component in the synthesis of these complex

molecules. The ubiquitin-proteasome system is central to the mechanism of action of

PROTACs.

Click to download full resolution via product page

Conclusion
Mal-PEG36-NHS ester is a powerful and versatile tool for protein modification, offering a

combination of specific reactivity, enhanced solubility, and a long spacer arm that is beneficial

for a variety of bioconjugation applications. Its use in the development of ADCs and PROTACs

highlights its importance in the advancement of targeted therapies. A thorough understanding

of its chemical properties and reaction kinetics, coupled with careful optimization of

experimental protocols, is essential for its successful implementation in research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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